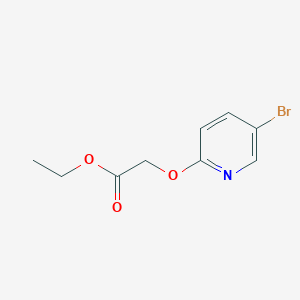

Ethyl 2-((5-bromopyridin-2-yl)oxy)acetate

Description

Contextualization within Halogenated Pyridine (B92270) Chemistry and Synthetic Organic Transformations

Halogenated pyridines, such as the 5-bromopyridine core of the title compound, are fundamental building blocks in the synthesis of a wide array of chemical products, including pharmaceuticals, agrochemicals, and specialized ligands for metal complexes. researchgate.netnih.gov The presence of a halogen atom, in this case, bromine, on the pyridine ring is of particular strategic importance in synthetic organic chemistry.

The carbon-halogen bond serves as a versatile functional handle for a variety of synthetic transformations. nih.gov Halopyridines are frequently employed as precursors in cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The regioselective introduction of a halogen onto the pyridine ring is a critical step that dictates the subsequent functionalization strategies. dntb.gov.ua The bromine atom at the 5-position of the pyridine ring in Ethyl 2-((5-bromopyridin-2-yl)oxy)acetate makes it an ideal substrate for such transformations, enabling the introduction of diverse substituents to build molecular complexity.

Significance of Pyridyl Ether and Ester Functionalities in Advanced Chemical Synthesis

The structure of this compound contains two other key functional groups: a pyridyl ether and an ethyl ester. Both moieties contribute significantly to its utility in advanced chemical synthesis.

The ethyl acetate (B1210297) portion of the molecule introduces an ester functionality, which is one of the most versatile groups in organic synthesis. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then participate in a wide range of reactions, such as amide bond formation. Alternatively, the ester can be reduced to an alcohol or react with organometallic reagents to generate ketones or tertiary alcohols. This functional group serves as a synthetic handle for chain extension and the introduction of further molecular diversity. The synthesis of related oxyacetate derivatives is a common strategy in the preparation of complex molecular targets. mdpi.commdpi.com

Overview of Current Research Trajectories and Methodological Approaches

Current research involving this compound and structurally similar compounds primarily focuses on their use as intermediates in the synthesis of functional molecules. The compound's trifunctional nature (bromine, ether, ester) allows for a stepwise and controlled elaboration of the molecular structure.

Methodological approaches often involve leveraging the reactivity of the bromo-substituent in transition-metal-catalyzed cross-coupling reactions to introduce new aryl, alkyl, or amino groups. Following this, the ester group can be chemically modified. For instance, hydrolysis to the carboxylic acid followed by coupling with various amines is a common route to generate libraries of amide derivatives for biological screening. A similar synthetic pathway, involving the reaction of a hydroxyquinoline with ethyl bromoacetate (B1195939) to form an analogous oxyacetate intermediate, has been used to synthesize quinolone-based urease inhibitors. mdpi.com This highlights a typical research trajectory where the oxyacetate scaffold is a key precursor to bioactive compounds. While specific research on this compound is often embedded within larger synthetic campaigns detailed in patents and specialized literature, its role as a versatile building block is well-established. nih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₉H₁₀BrNO₂ |

| Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate | C₉H₉BrN₂O₄ |

| Ethyl bromoacetate | C₄H₇BrO₂ |

Structure

2D Structure

Properties

Molecular Formula |

C9H10BrNO3 |

|---|---|

Molecular Weight |

260.08 g/mol |

IUPAC Name |

ethyl 2-(5-bromopyridin-2-yl)oxyacetate |

InChI |

InChI=1S/C9H10BrNO3/c1-2-13-9(12)6-14-8-4-3-7(10)5-11-8/h3-5H,2,6H2,1H3 |

InChI Key |

PXGUKNVCJIVLNQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)COC1=NC=C(C=C1)Br |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 2 5 Bromopyridin 2 Yl Oxy Acetate

Strategies for the Formation of the Pyridyl Ether Linkage

The construction of the aryl ether bond is the cornerstone of the synthesis of ethyl 2-((5-bromopyridin-2-yl)oxy)acetate. Several classical and modern organic reactions can be employed for this purpose, each with its own set of advantages and limitations.

Nucleophilic Aromatic Substitution (SNAr) on Halopyridines with Ester Derivatives

Nucleophilic aromatic substitution (SNAr) is a powerful method for the formation of aryl ethers. In the context of synthesizing this compound, this strategy involves the reaction of a dihalopyridine, such as 2,5-dibromopyridine (B19318) or 2-chloro-5-bromopyridine, with an alkoxide derived from an ester, such as ethyl glycolate (B3277807).

The SNAr mechanism proceeds via the formation of a resonance-stabilized Meisenheimer complex. The rate of reaction is highly dependent on the electronic nature of the pyridine (B92270) ring; the presence of electron-withdrawing groups enhances the electrophilicity of the carbon atom undergoing substitution. In the case of 2-halo-5-bromopyridines, the halogen at the 2-position is generally more susceptible to nucleophilic attack than the one at the 5-position due to the electron-withdrawing effect of the ring nitrogen.

A typical reaction would involve treating 2,5-dibromopyridine with the sodium or potassium salt of ethyl glycolate in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at an elevated temperature. The choice of base to generate the alkoxide is crucial to avoid hydrolysis of the ester functionality.

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Product |

| 2,5-Dibromopyridine | Ethyl glycolate | NaH | DMF | 80-120 | This compound |

| 2-Chloro-5-bromopyridine | Ethyl glycolate | K2CO3 | DMSO | 100-140 | This compound |

O-Alkylation Reactions of 5-Bromopyridin-2-ol or Related Hydroxypyridines with Ethyl Haloacetates

An alternative and widely used approach is the O-alkylation of a hydroxypyridine derivative, which is analogous to the Williamson ether synthesis. researchgate.netmdpi.comchemicalbook.comnih.gov This method involves the reaction of the sodium or potassium salt of 5-bromopyridin-2-ol with an ethyl haloacetate, such as ethyl bromoacetate (B1195939) or ethyl chloroacetate.

The first step is the deprotonation of 5-bromopyridin-2-ol using a suitable base, such as sodium hydride (NaH), potassium carbonate (K2CO3), or sodium hydroxide (B78521) (NaOH), to form the corresponding pyridin-2-olate. This nucleophilic species then attacks the electrophilic carbon of the ethyl haloacetate in an SN2 reaction, displacing the halide and forming the desired ether linkage. researchgate.net

The reaction is typically carried out in a polar aprotic solvent like acetone, acetonitrile (B52724), or DMF. The choice of the leaving group on the haloacetate can influence the reaction rate, with the reactivity order being I > Br > Cl.

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Product |

| 5-Bromopyridin-2-ol | Ethyl bromoacetate | K2CO3 | Acetone | Reflux | This compound |

| 5-Bromopyridin-2-ol | Ethyl chloroacetate | NaH | DMF | Room Temp to 60 | This compound |

A similar reported procedure for the synthesis of ethyl-2-(4-aminophenoxy) acetate (B1210297) involved the alkylation of 4-nitrophenol (B140041) with ethyl bromoacetate using potassium carbonate as the base in dry acetone. mdpi.com

Catalytic Approaches for Etherification (e.g., Ullmann-type Coupling)

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of diaryl ethers and can be adapted for the synthesis of aryl pyridyl ethers. biosynce.com This method would involve the coupling of 5-bromopyridin-2-ol with an activated haloacetic acid ester in the presence of a copper catalyst. More contemporary Ullmann-type reactions often utilize copper(I) salts, such as CuI, in the presence of a ligand and a base.

The reaction mechanism is thought to involve the formation of a copper(I) pyridin-2-olate, which then undergoes oxidative addition with the haloacetate, followed by reductive elimination to yield the product and regenerate the catalyst. Ligands such as phenanthroline or N,N-dimethylglycine can accelerate the reaction and allow for milder conditions.

Microwave-assisted Ullmann-type reactions have been shown to significantly reduce reaction times and improve yields for the synthesis of aryl ethers. researchgate.netacs.orgwhiterose.ac.uk

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Condition | Product |

| 5-Bromopyridin-2-ol | Ethyl bromoacetate | CuI / N,N-dimethylglycine | Cs2CO3 | Dioxane | 100 °C | This compound |

| 2,5-Dibromopyridine | Ethyl glycolate | Cu powder | K2CO3 | Pyridine | Microwave, 150 °C | This compound |

Synthetic Pathways Involving Post-Esterification Bromination of the Pyridine Core

An alternative synthetic strategy involves the formation of the pyridyl ether linkage first, followed by the regioselective bromination of the pyridine ring. This approach starts with the synthesis of ethyl 2-(pyridin-2-yloxy)acetate from 2-hydroxypyridine (B17775) and an ethyl haloacetate.

The subsequent bromination of ethyl 2-(pyridin-2-yloxy)acetate would be an electrophilic aromatic substitution. The directing effects of the ether oxygen and the pyridine nitrogen will influence the position of bromination. The ether group at the 2-position is an activating, ortho-, para-director. The pyridine nitrogen is a deactivating group. Therefore, the bromination is expected to occur at the 5-position, which is para to the ether linkage and meta to the nitrogen, leading to the desired product.

Common brominating agents for such reactions include N-bromosuccinimide (NBS) in the presence of a radical initiator or an acid catalyst, or bromine in a suitable solvent like acetic acid.

| Starting Material | Brominating Agent | Catalyst/Solvent | Product |

| Ethyl 2-(pyridin-2-yloxy)acetate | N-Bromosuccinimide (NBS) | Acetic Acid | This compound |

| Ethyl 2-(pyridin-2-yloxy)acetate | Bromine (Br2) | CCl4 | This compound |

Efficient Esterification Procedures for Acetic Acid Derivatives

In a retrosynthetic approach where the pyridyl ether is formed first, the final step would be the esterification of 2-((5-bromopyridin-2-yl)oxy)acetic acid. Several efficient methods are available for this transformation.

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. mdpi.commasterorganicchemistry.commdpi.commdpi.commdpi.com For the synthesis of the target ethyl ester, 2-((5-bromopyridin-2-yl)oxy)acetic acid would be refluxed with an excess of ethanol (B145695) in the presence of a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. The equilibrium is driven towards the product by using a large excess of the alcohol and/or by removing the water formed during the reaction. mdpi.com

For more sensitive substrates or to achieve higher yields under milder conditions, the Steglich esterification is a valuable alternative. mdpi.comresearchgate.netwhiterose.ac.uk This method utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the ester formation at room temperature. mdpi.com

| Starting Material | Reagents | Method | Product |

| 2-((5-Bromopyridin-2-yl)oxy)acetic acid | Ethanol, H2SO4 (cat.) | Fischer-Speier | This compound |

| 2-((5-Bromopyridin-2-yl)oxy)acetic acid | Ethanol, DCC, DMAP | Steglich | This compound |

Considerations for Green Chemistry in Synthetic Protocols

The principles of green chemistry can be applied to the synthesis of this compound to minimize environmental impact and improve safety.

One key aspect is the choice of solvent. Traditional solvents like DMF and DMSO are effective but have toxicity concerns. Greener alternatives such as anisole, cyclopentyl methyl ether (CPME), or even water, where applicable, should be considered. mdpi.combiosynce.comacs.orgwhiterose.ac.ukejbps.com For instance, Ullmann-type reactions have been successfully carried out in water.

Energy efficiency can be improved by employing microwave-assisted synthesis. Microwave heating can significantly reduce reaction times and often leads to higher yields and cleaner reactions, thereby reducing the need for extensive purification.

Catalytic methods, such as the Ullmann-type coupling, are inherently greener than stoichiometric reactions as they reduce waste. The development of more efficient and recyclable catalysts is an ongoing area of research. Furthermore, exploring solvent-free reaction conditions, where the reactants themselves act as the solvent, can be a highly effective green chemistry approach. masterorganicchemistry.com

| Green Chemistry Principle | Application in Synthesis |

| Safer Solvents | Replacing DMF/DMSO with anisole, CPME, or water. |

| Energy Efficiency | Utilizing microwave irradiation to reduce reaction times and energy consumption. |

| Catalysis | Employing copper-catalyzed Ullmann-type reactions over stoichiometric methods. |

| Waste Prevention | Optimizing reactions for high atom economy and yield to minimize byproducts. |

Process Optimization and Scale-Up Methodologies in Laboratory and Pilot Studies

The synthesis of this compound, primarily achieved through a Williamson ether synthesis, involves the reaction of 5-bromo-2-hydroxypyridine (B85227) with an ethyl haloacetate (typically ethyl bromoacetate) in the presence of a base. The optimization of this process and its subsequent scale-up from the laboratory to a pilot plant scale are critical for ensuring efficiency, safety, and economic viability. This section details the key parameters that are manipulated during process optimization and the methodologies employed for scaling up the synthesis.

Laboratory-Scale Process Optimization

At the laboratory scale, the primary goal is to establish the optimal reaction conditions to maximize yield and purity while minimizing reaction time and the formation of impurities. The key variables investigated include the choice of base, solvent, reaction temperature, and the management of potential side reactions.

Influence of Base and Solvent:

The selection of a suitable base and solvent system is paramount in the Williamson ether synthesis. numberanalytics.com The base is responsible for the deprotonation of 5-bromo-2-hydroxypyridine to form the more nucleophilic pyridinoxide anion. The solvent must be capable of dissolving the reactants and facilitating the SN2 reaction. numberanalytics.com Polar aprotic solvents are often preferred as they can solvate the cation of the base, thereby increasing the nucleophilicity of the alkoxide. numberanalytics.com

A systematic study would typically involve screening various combinations of bases and solvents. Stronger bases like sodium hydride (NaH) can lead to higher yields but may require more stringent anhydrous conditions. numberanalytics.com Weaker bases such as potassium carbonate (K₂CO₃) are often effective, especially in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. The following table illustrates hypothetical results from such an optimization study.

Table 1: Effect of Base and Solvent on the Synthesis of this compound

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | K₂CO₃ | Acetone | Reflux | 8 | 75 | 92 |

| 2 | K₂CO₃ | DMF | 80 | 6 | 88 | 95 |

| 3 | NaH | THF | 60 | 4 | 92 | 97 |

| 4 | Cs₂CO₃ | Acetonitrile | 70 | 5 | 90 | 96 |

Interactive Data Table Users can filter and sort the data to analyze the impact of different reaction conditions.

From such a study, it can be concluded that stronger bases in polar aprotic solvents tend to give higher yields in shorter reaction times.

Temperature and Reaction Time Optimization:

Reaction temperature significantly influences the rate of reaction. numberanalytics.com Higher temperatures generally lead to faster reaction rates, but can also promote side reactions, such as elimination or decomposition of the product. numberanalytics.com A temperature profile study is typically conducted to find the optimal balance.

Table 2: Influence of Temperature on Reaction Yield and Purity

| Entry | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | 50 | 12 | 70 | 98 |

| 2 | 70 | 6 | 85 | 96 |

| 3 | 90 | 4 | 88 | 93 |

| 4 | 110 | 2 | 82 | 85 |

Interactive Data Table This table allows for the visualization of the trade-off between reaction time, yield, and purity at different temperatures.

Management of Side Reactions:

The primary competing reaction in the Williamson ether synthesis is the base-catalyzed elimination of the alkylating agent. numberanalytics.com In the case of ethyl bromoacetate, this is less of a concern as it is a primary halide. masterorganicchemistry.com Another potential side reaction is the alkylation on the pyridine ring, although O-alkylation is generally favored for 2-hydroxypyridines. The optimization studies on base and temperature are crucial in minimizing these side reactions.

Pilot-Scale-Up Methodologies

Scaling up the synthesis from the laboratory to a pilot plant presents several challenges that need to be addressed to ensure a safe, consistent, and economical process.

Heat Transfer and Temperature Control:

Exothermic or endothermic reactions that are easily managed in the laboratory can pose significant challenges on a larger scale. The Williamson ether synthesis is typically exothermic. As the volume of the reactor increases, the surface-area-to-volume ratio decreases, making heat dissipation more difficult. This requires a robust reactor cooling system and careful control over the rate of addition of reagents to manage the reaction temperature and prevent thermal runaways.

Mixing and Mass Transfer:

Efficient mixing is crucial to ensure homogeneity and consistent reaction rates. Inadequate mixing can lead to localized "hot spots" or areas of high reactant concentration, which can result in the formation of byproducts. The type of agitator, its speed, and the geometry of the reactor are critical parameters that need to be optimized during scale-up.

Work-up and Purification:

The purification methods used in the laboratory, such as column chromatography, are often not practical for large-scale production. In a pilot plant setting, purification would typically involve techniques like extraction, crystallization, or distillation. The development of an efficient and scalable purification process is a key aspect of the scale-up study. For instance, after quenching the reaction, an extraction with a suitable organic solvent followed by washing with brine and drying would be a typical work-up procedure. The crude product might then be purified by recrystallization from an appropriate solvent system to achieve the desired purity.

Process Safety Considerations:

A thorough hazard and operability (HAZOP) study is conducted before any pilot plant run. This involves identifying potential safety hazards, such as the handling of flammable solvents, corrosive bases, and the potential for runaway reactions. Appropriate safety measures, including pressure relief systems, emergency cooling, and containment protocols, are implemented to mitigate these risks.

Chemical Transformations and Reactivity of Ethyl 2 5 Bromopyridin 2 Yl Oxy Acetate

Reactions Involving the Bromine Atom

The C(5)-Br bond on the pyridine (B92270) ring is a key site for synthetic modification. Its reactivity is characteristic of aryl bromides, allowing for a range of transformations that are fundamental in medicinal and materials chemistry.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and the bromine atom of Ethyl 2-((5-bromopyridin-2-yl)oxy)acetate makes it an excellent substrate for such transformations. nih.gov

Suzuki-Miyaura Reaction: This reaction couples the bromopyridine substrate with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govlibretexts.org The reaction is widely used to form biaryl structures or to introduce alkyl or vinyl groups. For substrates similar to this compound, typical conditions involve a palladium(0) source, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, phosphine (B1218219) ligands to stabilize the catalyst, and an inorganic base such as K₂CO₃ or K₃PO₄ in a solvent mixture that can include toluene, dioxane, or aqueous systems. nih.govresearchgate.net The general catalytic cycle involves oxidative addition of the bromopyridine to the Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Sonogashira Reaction: The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, creating arylalkyne structures. wikipedia.orglibretexts.org This transformation typically employs a dual catalytic system of palladium and copper(I) iodide, along with an amine base like triethylamine, which often serves as the solvent as well. wikipedia.orgorganic-chemistry.org The reaction proceeds under mild conditions, often at room temperature. libretexts.org The mechanism involves the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium complex. wikipedia.org Copper-free Sonogashira protocols have also been developed. researchgate.net For related 2-amino-3-bromopyridines, optimal conditions have been identified as Pd(CF₃COO)₂ as the catalyst, PPh₃ as the ligand, and CuI as an additive in DMF at 100°C, affording excellent yields. scirp.org

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an aryl halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org The reaction is catalyzed by a palladium complex and requires a base. organic-chemistry.org A variety of alkenes, including acrylates and styrenes, can be used. clockss.org The reaction conditions typically involve a palladium source (e.g., Pd(OAc)₂), often with phosphine ligands, and a base (e.g., Et₃N, NaOAc, K₂CO₃) in a polar aprotic solvent like DMF or DMAc at elevated temperatures. fu-berlin.deresearchgate.net The reaction generally results in the formation of the E-isomer of the product with high selectivity. organic-chemistry.org

| Reaction | Catalyst/Precatalyst | Ligand | Base | Solvent | Typical Temp. | Reference |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂ | (None reported) | K₂CO₃ | aq. Isopropanol | 80°C | researchgate.net |

| Sonogashira | Pd(CF₃COO)₂ / CuI | PPh₃ | Et₃N | DMF | 100°C | scirp.org |

| Heck | Pd(OAc)₂ | P(o-tolyl)₃ | K₃PO₄·3H₂O | Isopropanol | 85°C | researchgate.net |

Nucleophilic Aromatic Substitution (SNAr) on the Brominated Pyridine Ring

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. libretexts.org Unlike electrophilic substitutions, SNAr reactions are facilitated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (a Meisenheimer complex). libretexts.orgpressbooks.pub

The pyridine ring itself is more electron-deficient than benzene, making it generally more susceptible to nucleophilic attack. nih.gov However, in this compound, there are no powerful electron-withdrawing groups (like a nitro group) to significantly activate the bromide for SNAr. pressbooks.pub Therefore, displacing the bromine atom via an SNAr mechanism would likely require harsh conditions, such as high temperatures and very strong nucleophiles (e.g., alkoxides, amides). Recent studies have shown that some SNAr reactions, particularly on electron-deficient heterocycles, may proceed through a concerted mechanism rather than a stepwise one involving a stable Meisenheimer complex. acs.orgnih.gov

Reductive Debromination and Hydrogenation Studies

The bromine atom can be selectively removed through reductive debromination. This can be achieved using various methodologies. A common and effective method is catalytic hydrogenation, which typically involves treating the substrate with hydrogen gas (H₂) in the presence of a palladium on carbon catalyst (Pd/C). researchgate.net This reaction is often performed in a solvent like ethanol (B145695) or methanol (B129727) and can be conducted at or above atmospheric pressure.

Alternatively, metal-free debromination methods have been developed. For instance, thermolysis of 5-bromouracils in N,N-dialkylamides can lead to reductive debromination. rsc.org A combination of DMF and a trialkylamine has also been reported as a reductive system for the catalyst-free dehalogenation of 5-bromopyrimidine (B23866) derivatives.

It is important to note that under more forcing hydrogenation conditions (higher pressure and temperature), the pyridine ring itself can be reduced to a piperidine (B6355638) ring. researchgate.net The choice of catalyst and reaction conditions is therefore crucial to achieve selective debromination without affecting the heterocyclic core.

Lithiation and Subsequent Electrophilic Quenching

The bromine atom on the pyridine ring allows for the generation of a potent organometallic intermediate via halogen-lithium exchange. Treatment of this compound with a strong organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), typically at low temperatures (e.g., -78 °C) in an anhydrous ether solvent like THF, can result in the replacement of the bromine atom with lithium. mdpi.comresearchgate.net

This newly formed lithiated pyridine species is a powerful nucleophile and can be "quenched" by reacting it with a wide variety of electrophiles to introduce new functional groups at the 5-position. whiterose.ac.uknih.gov This two-step sequence provides access to a diverse array of derivatives. mdpi.com

| Electrophile | Functional Group Introduced |

|---|---|

| Carbon dioxide (CO₂) | Carboxylic acid (-COOH) |

| Aldehydes (e.g., acetaldehyde) | Secondary alcohol (-CH(OH)R) |

| Ketones (e.g., acetone) | Tertiary alcohol (-C(OH)R₂) |

| N,N-Dimethylformamide (DMF) | Aldehyde (-CHO) |

| Trimethylsilyl chloride (TMSCl) | Trimethylsilyl (-Si(CH₃)₃) |

A potential competing reaction is direct deprotonation (ortholithiation) at a position adjacent to an existing directing group, though halogen-metal exchange is typically faster for aryl bromides. researchgate.net

Transformations of the Ethyl Ester Moiety

The ethyl ester group is a versatile functional handle that can be readily converted into other functionalities.

Hydrolysis to Carboxylic Acid Derivatives

The most common transformation of the ethyl ester is its hydrolysis to the corresponding carboxylic acid, 2-((5-bromopyridin-2-yl)oxy)acetic acid. This can be accomplished under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: This reaction involves heating the ester with water in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid. beilstein-journals.org The reaction is reversible, so a large excess of water is typically used to drive the equilibrium towards the products. beilstein-journals.org

Base-Catalyzed Hydrolysis (Saponification): This is often the preferred method as the reaction is irreversible. The ester is heated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The initial product is the carboxylate salt (e.g., sodium 2-((5-bromopyridin-2-yl)oxy)acetate). A subsequent acidification step with a strong acid is required to protonate the salt and isolate the free carboxylic acid. semanticscholar.org

Transesterification with Diverse Alcohols

Transesterification is a crucial organic reaction that involves the exchange of the alkoxy group of an ester with another alcohol. In the context of this compound, this process allows for the synthesis of a variety of ester derivatives by reacting the ethyl ester with different alcohols. This reaction is typically catalyzed by either an acid or a base.

Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by an alcohol. Basic conditions, on the other hand, involve the use of an alkoxide, which is a stronger nucleophile than the alcohol itself, facilitating the attack on the carbonyl carbon. masterorganicchemistry.com The choice of catalyst and reaction conditions can influence the reaction rate and yield. For the transesterification of ethyl acetate (B1210297) with higher alcohols, reactions have been shown to proceed at elevated temperatures, and in some cases, without the need for a catalyst when performed under supercritical conditions. researchgate.net

While specific studies on the transesterification of this compound are not extensively documented, the reactivity is expected to be analogous to that of other ethyl aryloxyacetates. The general scheme for the transesterification of this compound is presented below:

General Reaction Scheme:

Figure 1: General reaction for the transesterification of this compound with various alcohols (R-OH).

The efficiency of the transesterification can be influenced by the nature of the alcohol used. Primary alcohols are generally more reactive than secondary alcohols due to less steric hindrance. Tertiary alcohols are often poor substrates for this reaction. To drive the equilibrium towards the product, the alcohol reactant is often used in excess or the lower-boiling alcohol byproduct (in this case, ethanol) is removed from the reaction mixture.

Table 1: Expected Products from Transesterification of this compound with Various Alcohols

| Alcohol (R-OH) | Product Name | Expected Relative Reactivity |

| Methanol | Mthis compound | High |

| Propan-1-ol | Propyl 2-((5-bromopyridin-2-yl)oxy)acetate | High |

| Isopropanol | Isopropyl 2-((5-bromopyridin-2-yl)oxy)acetate | Moderate |

| Benzyl alcohol | Benzyl 2-((5-bromopyridin-2-yl)oxy)acetate | Moderate to High |

Amidation Reactions with Primary and Secondary Amines

Amidation of this compound involves the reaction of the ester with primary or secondary amines to form the corresponding amides. This transformation is of significant interest in medicinal chemistry as the amide bond is a key feature in many biologically active molecules. The reaction, often referred to as aminolysis, typically requires more forcing conditions than hydrolysis or alcoholysis due to the lower nucleophilicity of amines compared to alkoxides or hydroxide ions.

Direct reaction of esters with amines often requires high temperatures and long reaction times. To facilitate the reaction under milder conditions, various strategies can be employed. One common method involves the use of a catalyst. For instance, 2-pyridone derivatives have been shown to act as tautomeric catalysts in ester-amide exchange reactions. wikipedia.org Another approach is the use of alkali metal amidoboranes, which have been demonstrated to react with esters to form primary and secondary amides at room temperature without the need for a catalyst. nih.gov

The general reaction for the amidation of this compound is as follows:

General Reaction Scheme:

Figure 2: General reaction for the amidation of this compound with primary (R¹=H) and secondary amines.

The reactivity of the amine is a critical factor in this reaction. Primary amines are generally more reactive than secondary amines due to steric factors. Electron-deficient amines may require activation of the carboxylic acid component (derived from the ester) to proceed efficiently. Common coupling reagents used for amide bond formation from carboxylic acids and amines, such as EDC in the presence of HOBt and DMAP, could also be applied in a two-step, one-pot procedure involving initial hydrolysis of the ester. nih.gov

Table 2: Potential Amide Products from the Reaction of this compound with Various Amines

| Amine | Product Name | Amine Type |

| Ammonia | 2-((5-bromopyridin-2-yl)oxy)acetamide | Primary |

| Methylamine | 2-((5-bromopyridin-2-yl)oxy)-N-methylacetamide | Primary |

| Diethylamine | 2-((5-bromopyridin-2-yl)oxy)-N,N-diethylacetamide | Secondary |

| Aniline | 2-((5-bromopyridin-2-yl)oxy)-N-phenylacetamide | Primary (Aromatic) |

| Morpholine | 2-((5-bromopyridin-2-yl)oxy)-1-morpholinoethan-1-one | Secondary (Cyclic) |

Reduction to Alcohol or Aldehyde Derivatives

The ester functionality in this compound can be reduced to either a primary alcohol or an aldehyde. The choice of reducing agent is critical in determining the outcome of the reaction.

Reduction to Alcohol: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are commonly used to reduce esters to primary alcohols. masterorganicchemistry.comyoutube.com The reaction proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon, followed by the elimination of the ethoxide leaving group and a second hydride attack on the intermediate aldehyde. The resulting product is 2-((5-bromopyridin-2-yl)oxy)ethanol (B1290791). The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to protonate the resulting alkoxide.

General Reaction Scheme for Alcohol Formation:

Figure 3: Reduction of this compound to 2-((5-bromopyridin-2-yl)oxy)ethanol using LiAlH₄.

Reduction to Aldehyde: The partial reduction of an ester to an aldehyde is more challenging as the intermediate aldehyde is more reactive towards the reducing agent than the starting ester. To achieve this transformation, a less reactive and more sterically hindered reducing agent is required, such as diisobutylaluminum hydride (DIBAL-H). youtube.com The reaction is typically performed at low temperatures (e.g., -78 °C) to prevent over-reduction to the alcohol. The product of this reaction is 2-((5-bromopyridin-2-yl)oxy)acetaldehyde.

General Reaction Scheme for Aldehyde Formation:

Figure 4: Reduction of this compound to 2-((5-bromopyridin-2-yl)oxy)acetaldehyde using DIBAL-H.

Table 3: Reduction Products of this compound

| Reducing Agent | Product | Product Type |

| Lithium aluminum hydride (LiAlH₄) | 2-((5-bromopyridin-2-yl)oxy)ethanol | Primary Alcohol |

| Diisobutylaluminum hydride (DIBAL-H) | 2-((5-bromopyridin-2-yl)oxy)acetaldehyde | Aldehyde |

Reactivity of the Pyridine Nitrogen Atom

N-Oxidation and Quaternization Reactions

The lone pair of electrons on the nitrogen atom of the pyridine ring in this compound allows it to act as a nucleophile, participating in N-oxidation and quaternization reactions.

N-Oxidation: N-oxidation of pyridines is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid. arkat-usa.orgorganic-chemistry.org This reaction converts the pyridine nitrogen into a pyridine N-oxide. The N-oxide functionality significantly alters the electronic properties of the pyridine ring, making it more susceptible to both nucleophilic and electrophilic substitution. researchgate.net For halopyridines, such as 2-bromopyridine, oxidation to the corresponding N-oxide can be achieved using peracetic acid generated in situ from hydrogen peroxide and acetic acid. researchgate.net

General Reaction Scheme for N-Oxidation:

Figure 5: N-oxidation of this compound to form the corresponding pyridine N-oxide.

Quaternization: The pyridine nitrogen can also act as a nucleophile towards alkylating agents, such as alkyl halides, to form quaternary pyridinium (B92312) salts. This reaction is known as quaternization. The reactivity in quaternization reactions is influenced by the electronic nature of the pyridine ring and the steric hindrance around the nitrogen atom. The 2-alkoxy group may exert some steric hindrance, but the reaction is generally feasible.

General Reaction Scheme for Quaternization:

Figure 6: Quaternization of this compound with an alkyl halide (R-X).

Table 4: Potential Products from N-Oxidation and Quaternization

| Reagent | Reaction Type | Product Name |

| m-CPBA | N-Oxidation | Ethyl 2-((5-bromo-1-oxido-pyridin-1-ium-2-yl)oxy)acetate |

| Methyl iodide | Quaternization | 2-((2-ethoxy-2-oxoethoxy)oxy)-5-bromo-1-methylpyridin-1-ium iodide |

| Benzyl bromide | Quaternization | 1-benzyl-2-((2-ethoxy-2-oxoethoxy)oxy)-5-bromopyridin-1-ium bromide |

Coordination Chemistry and Ligand Properties with Metal Centers

This compound possesses multiple potential coordination sites, making it an interesting ligand for the formation of metal complexes. The primary coordination sites are the pyridine nitrogen atom and the oxygen atoms of the acetate group (both the ether and carbonyl oxygens). The presence of both a soft donor (pyridine nitrogen) and hard donors (oxygen atoms) makes it a versatile ligand for a range of metal ions.

The pyridine nitrogen can coordinate to a variety of transition metals. ntnu.no The acetate group can coordinate in a monodentate, bidentate, or bridging fashion. The combination of the pyridine ring and the acetate side chain allows for the possibility of chelation, forming a stable five-membered ring with a metal center.

While the coordination chemistry of this compound itself is not extensively detailed in the literature, the behavior of similar pyridyl-ether and acetate-containing ligands can provide insights. For example, pyridine-multicarboxylic acids have been used to synthesize cobalt(II) complexes, demonstrating the coordinating ability of the pyridine nitrogen and carboxylate oxygens. researchgate.net Similarly, transition metal complexes with acetate ligands are well-known and can adopt various structural motifs. bohrium.comresearchgate.net

Potential Coordination Modes:

Figure 7: Potential coordination modes of this compound with a metal center (M), including monodentate N-coordination, monodentate O-coordination, and bidentate N,O-chelation.

The formation of coordination polymers or discrete metal-organic frameworks is also a possibility, with the ligand bridging multiple metal centers. The bromo-substituent on the pyridine ring could also potentially participate in halogen bonding in the solid state, further influencing the crystal packing of the resulting complexes.

Stereoselective Syntheses and Derivatization to Chiral Analogues of this compound

While the existing scientific literature does not extensively detail the stereoselective synthesis of this compound, the principles of asymmetric synthesis and chiral derivatization provide a framework for the preparation of its chiral analogues. These analogues are crucial for exploring the stereospecific interactions of the molecule in biological systems. The primary focus for introducing chirality into this molecule would be at the α-carbon of the acetate moiety.

Hypothetical Strategies for Stereoselective Synthesis

Drawing parallels from the synthesis of structurally related chiral α-aryloxyacetic acid esters, several catalytic asymmetric methods could be envisioned. One plausible approach involves the asymmetric alkylation of a precursor. For instance, a prochiral pyridinyloxymalonate ester could undergo a catalytic asymmetric decarboxylative allylation or alkylation to introduce a stereocenter.

Another potential route is the catalytic asymmetric α-functionalization of the corresponding acetic acid derivative. This could be achieved through the use of chiral catalysts that facilitate the enantioselective introduction of a substituent at the α-position.

A chemoenzymatic strategy could also be employed. This might involve the asymmetric reduction of a corresponding α-keto ester, ethyl 2-((5-bromopyridin-2-yl)oxy)-2-oxoacetate, using a suitable ketoreductase enzyme. Such enzymatic reductions are known to produce chiral α-hydroxy esters with high enantiomeric excess. The resulting hydroxyl group could then be further functionalized or removed to yield the desired chiral α-substituted analogue.

Derivatization to Chiral Analogues via Chiral Resolution

In the absence of a direct stereoselective synthesis, chiral resolution of a racemic mixture of a derivatized form of this compound is a viable alternative. wikipedia.org This process involves the separation of a racemic mixture into its individual enantiomers. wikipedia.org

A common method for chiral resolution is the conversion of the racemate into a pair of diastereomers by reaction with a chiral resolving agent. wikipedia.org For this compound, this would typically first involve the hydrolysis of the ethyl ester to the corresponding carboxylic acid, 2-((5-bromopyridin-2-yl)oxy)acetic acid. This racemic carboxylic acid can then be reacted with a chiral amine, such as (R)- or (S)-1-phenylethylamine, to form diastereomeric salts. These salts often exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. wikipedia.org Once separated, the individual diastereomeric salts can be treated with an acid to regenerate the enantiomerically pure carboxylic acids, which can then be re-esterified to yield the desired chiral ethyl esters.

Alternatively, the racemic carboxylic acid can be derivatized with a chiral alcohol, such as (-)-menthol, to form diastereomeric esters. beilstein-journals.org These esters can then be separated using chromatographic techniques like high-performance liquid chromatography (HPLC) on a standard silica (B1680970) gel column. beilstein-journals.org Following separation, the chiral auxiliary (the menthyl group) would be cleaved to afford the enantiopure carboxylic acids.

The table below summarizes some common chiral resolving agents that could be applicable for the resolution of 2-((5-bromopyridin-2-yl)oxy)acetic acid.

| Resolving Agent Type | Example Resolving Agent | Diastereomer Type Formed | Separation Method |

| Chiral Amine | (R)-1-Phenylethylamine | Diastereomeric Salts | Fractional Crystallization |

| Chiral Amine | (S)-1-Phenylethylamine | Diastereomeric Salts | Fractional Crystallization |

| Chiral Amine | Brucine | Diastereomeric Salts | Fractional Crystallization |

| Chiral Amine | (+)-Cinchotoxine | Diastereomeric Salts | Fractional Crystallization |

| Chiral Alcohol | (-)-Menthol | Diastereomeric Esters | Chromatography (HPLC) |

| Chiral Acid | (+)-Tartaric Acid | Diastereomeric Salts | Fractional Crystallization |

The success of a particular chiral resolution strategy is often empirical and may require screening of various resolving agents and separation conditions to achieve optimal results. wikipedia.org

Despite a comprehensive search for spectroscopic data pertaining to "this compound," no specific experimental ¹H NMR, ¹³C NMR, or mass spectrometry data for this exact compound could be located in the available literature and databases. The search yielded results for structurally similar compounds, such as ethyl 2-(5-bromopyridin-2-yl)acetate (lacking the ether oxygen) and ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)acetate (containing an additional nitro group), but not for the precise molecule requested.

Consequently, it is not possible to provide the detailed, scientifically accurate article focusing solely on the spectroscopic characterization of "this compound" as outlined in the instructions. Generating content for the specified sections would require access to experimental data that does not appear to be publicly available within the scope of the search.

Spectroscopic Characterization Methodologies in Research

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. The method is based on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, and the resulting spectrum of absorption versus wavenumber provides a unique molecular fingerprint.

For Ethyl 2-((5-bromopyridin-2-yl)oxy)acetate, the IR spectrum is expected to display several characteristic absorption bands corresponding to its distinct structural features: the ester group, the ether linkage, the aromatic pyridine (B92270) ring, and the carbon-bromine bond.

Key expected absorption bands include:

C=O Stretch (Ester): A strong, sharp absorption is anticipated in the range of 1750-1735 cm⁻¹, which is characteristic of the carbonyl group in a saturated aliphatic ester. orgchemboulder.comlibretexts.org

C-O Stretch (Ester and Ether): The spectrum will feature strong bands in the 1300-1000 cm⁻¹ region. orgchemboulder.com These absorptions arise from the C-O stretching vibrations of both the ester and the aryl ether functionalities.

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, typically between 3100-3000 cm⁻¹. libretexts.org Aliphatic C-H stretching from the ethyl group will appear as strong absorptions in the 2980-2850 cm⁻¹ range. libretexts.org

C=C and C=N Stretch (Aromatic Ring): The pyridine ring will produce several medium to weak absorptions in the 1600-1450 cm⁻¹ region, corresponding to carbon-carbon and carbon-nitrogen double bond stretching vibrations. libretexts.org

C-Br Stretch: The presence of the bromine atom attached to the aromatic ring is expected to produce a characteristic absorption in the lower frequency (fingerprint) region of the spectrum.

The following table summarizes the predicted IR absorption bands for the key functional groups in the molecule.

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| Ester Carbonyl (C=O) | Stretch | 1750 - 1735 | Strong |

| Ether & Ester (C-O) | Stretch | 1300 - 1000 | Strong |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H | Stretch | 2980 - 2850 | Strong |

| Aromatic Ring (C=C, C=N) | Stretch | 1600 - 1450 | Medium-Weak |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for separating a compound from a mixture, assessing its purity, and quantifying impurities. For a compound like this compound, various forms of liquid chromatography are particularly well-suited.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of pharmaceutical ingredients and other chemical compounds. dtic.milrroij.com A reversed-phase HPLC (RP-HPLC) method is typically employed for molecules with the polarity of this compound.

In a typical RP-HPLC setup, the compound is passed through a column packed with a nonpolar stationary phase (like C18). A polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727), is used to elute the components. helixchrom.comsielc.com The purity is determined by integrating the area of the main peak and comparing it to the areas of any other peaks, which represent impurities. Method development would involve optimizing the mobile phase composition, pH, and flow rate to achieve a sharp, symmetrical peak for the main compound with good resolution from any impurities.

| Parameter | Typical Conditions |

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile and Water (often with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 260 nm) |

| Column Temperature | Ambient or controlled (e.g., 40 °C) |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. ijprajournal.comresearchgate.net This allows for not only the separation of impurities but also their identification based on their mass-to-charge ratio (m/z).

After separation via the LC column, the eluent is directed into the mass spectrometer. The molecules are ionized, typically using electrospray ionization (ESI), and the resulting ions are analyzed. For this compound, the mass spectrum would confirm the molecular weight of the parent compound. A crucial feature would be the isotopic pattern of bromine; due to the nearly equal natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br, the molecular ion will appear as two peaks (M+ and M+2) of almost equal intensity, separated by 2 m/z units. libretexts.orglibretexts.org This distinctive pattern provides definitive evidence for the presence of a single bromine atom in the molecule.

| Parameter | Typical Conditions / Expected Results |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Expected m/z | [M+H]⁺: ~260.0 (for ⁷⁹Br) and ~262.0 (for ⁸¹Br) |

| Isotopic Pattern | Two peaks at M+ and M+2 with an approximate 1:1 intensity ratio, confirming the presence of one bromine atom. libretexts.orglibretexts.org |

| Analysis Mode | Full scan for identification; Multiple Reaction Monitoring (MRM) for quantification. |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically 1.7 µm) compared to traditional HPLC. waters.com This technology operates at higher pressures, resulting in dramatically increased resolution, sensitivity, and speed of analysis. mdpi.comoup.com

| Parameter | Typical Conditions | Advantage over HPLC |

| Column | UPLC BEH C18 (e.g., 50 mm x 2.1 mm, 1.7 µm) | Higher efficiency and resolution |

| Mobile Phase | Gradient elution with Acetonitrile and Water (with 0.1% formic acid) | Faster gradients can be used |

| Flow Rate | 0.4 - 0.6 mL/min | Lower solvent consumption |

| Run Time | < 5-7 minutes | Significantly higher throughput waters.com |

| System Pressure | High (e.g., > 6000 psi) | Enables use of sub-2 µm particles |

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

No specific Density Functional Theory (DFT) studies for Ethyl 2-((5-bromopyridin-2-yl)oxy)acetate were found in the available search results. DFT is a computational method used to investigate the electronic structure (electron density) of many-body systems, like molecules, to predict their properties. Such studies would typically provide insights into the molecule's geometry, stability, and electronic characteristics.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Information regarding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution for this compound is not available in the searched literature. This type of analysis is crucial for understanding a molecule's chemical reactivity and its ability to donate or accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability.

Molecular Electrostatic Potential (MEP) Mapping

No Molecular Electrostatic Potential (MEP) maps for this compound were found. An MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is instrumental in predicting how the molecule will interact with other chemical species.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

While experimental NMR data is available from commercial suppliers, theoretical predictions of NMR chemical shifts and IR frequencies for this compound, derived from computational methods, are not documented in the available research. Such predictions are valuable for corroborating experimental findings and for the structural elucidation of related compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

There are no specific Quantitative Structure-Activity Relationship (QSAR) models reported for this compound in the searched results. QSAR studies establish a mathematical relationship between the chemical structure of a compound and its properties or activities. This involves the calculation of molecular descriptors that quantify various aspects of the molecule's structure.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability Studies

No studies involving Molecular Dynamics (MD) simulations for this compound were identified. MD simulations would provide insights into the conformational flexibility of the molecule over time, its stability in different environments, and how it interacts with its surroundings on a dynamic level.

Molecular Docking Studies

No molecular docking studies specifically featuring this compound were found in the literature. Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor like a protein or enzyme. These studies are fundamental in drug discovery for predicting binding modes and affinities, but without discussing biological effects, they can also reveal potential intermolecular interactions with specific chemical targets.

Computational Elucidation of Reaction Mechanisms and Transition States

A comprehensive review of scientific literature reveals a notable absence of specific theoretical and computational studies focused on the reaction mechanisms and transition states involving this compound. While computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction pathways, activation energies, and the geometries of transition states, such detailed investigations for this particular compound have not been published in the available scientific literature.

The synthesis of this compound would likely proceed via a Williamson ether synthesis, a classic S\textsubscript{N}2 reaction. This would involve the deprotonated form of 5-bromopyridin-2-ol acting as a nucleophile, attacking an ethyl haloacetate electrophile. Computational studies of S\textsubscript{N}2 reactions are common, providing deep insights into their mechanisms. mdpi.comsciforum.netresearchgate.netamanote.comconicet.gov.ar These studies often detail the potential energy surface, including the formation of pre-reaction complexes, the transition state, and post-reaction complexes. mdpi.comsciforum.netresearchgate.net

In a hypothetical computational study of the formation of this compound, researchers would typically model the reactants, locate the transition state for the nucleophilic attack of the 5-bromopyridin-2-oxide on the electrophilic carbon of the ethyl haloacetate, and calculate the associated activation energy. Key parameters such as the forming carbon-oxygen bond distance and the breaking carbon-halogen bond distance in the transition state would be determined. The influence of the solvent on the reaction barrier would also be a critical aspect of such a study. mdpi.comsciforum.netresearchgate.net

However, despite the general understanding of the S\textsubscript{N}2 mechanism that underlies the probable synthesis of this compound, masterorganicchemistry.comchem-station.comwikipedia.org specific computational data, including detailed research findings and data tables for the reaction to form this compound, are not available in published research. Therefore, a detailed quantitative discussion of its reaction mechanisms and transition states from a computational perspective cannot be provided at this time. Further theoretical investigations would be necessary to generate the specific data required for a thorough computational elucidation.

Ethyl 2 5 Bromopyridin 2 Yl Oxy Acetate As a Synthetic Synthon and Privileged Scaffold

Utilization in the Construction of Diverse Heterocyclic Ring Systems

The unique arrangement of functional groups in Ethyl 2-((5-bromopyridin-2-yl)oxy)acetate allows it to be a precursor for a variety of fused heterocyclic systems. The inherent reactivity of the pyridine (B92270) ring nitrogen, the bromo substituent, and the side chain's ester group can be strategically exploited to construct bicyclic and polycyclic scaffolds.

One of the primary applications for synthons of this nature is in the synthesis of imidazo[1,2-a]pyridines, a class of compounds recognized as a "drug prejudice" scaffold due to its wide range of applications in medicinal chemistry. rsc.org The general synthesis of these systems often involves the condensation of a 2-aminopyridine (B139424) with an α-halocarbonyl compound. nih.govrsc.org While this compound itself is not a 2-aminopyridine, it can be readily converted into one. For instance, nucleophilic aromatic substitution of the bromine atom with an amino group or its equivalent would furnish a suitable precursor. Subsequently, intramolecular cyclization could be induced.

Alternatively, the ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be used in condensation reactions. The molecule can also participate in multicomponent reactions (MCRs), which are efficient processes where three or more reactants combine in a single step to form a product containing substantial portions of all components. mdpi.com The bifunctional nature of this compound makes it an attractive candidate for designing novel MCRs to rapidly generate molecular complexity.

Below is a table illustrating potential heterocyclic systems that could be derived from this synthon.

| Heterocyclic System | Potential Synthetic Strategy | Key Reaction Intermediate |

| Imidazo[1,2-a]pyridines | Amination at C5 followed by intramolecular cyclization of the side chain. | 5-amino-2-(carboxymethoxy)pyridine |

| Pyrido[1,2-a]pyrimidines | Conversion of the ester to a β-keto ester followed by condensation with a dinucleophile. | Ethyl 3-oxo-3-((5-bromopyridin-2-yl)oxy)propanoate |

| Thiazolo[4,5-b]pyridines | Transformation of the core into a 2,3-diamino-5-bromopyridine (B182523) derivative. mdpi.com | 5-bromopyridine-2,3-diamine |

| Fused Benzofurans/Thiophenes | Cross-coupling reactions at the bromine position followed by intramolecular cyclization. sciepub.com | Aryl- or vinyl-substituted pyridine derivative |

Precursor for Advanced Pyridine Derivatives and Analogues with Tunable Properties

The structure of this compound is well-suited for the synthesis of advanced pyridine derivatives where electronic and steric properties can be systematically modified. The two primary handles for derivatization are the bromine atom on the pyridine ring and the ethyl ester on the side chain.

The bromine atom serves as a versatile anchor for transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents at the C-5 position of the pyridine ring, thereby tuning the molecule's properties. researchgate.net

Suzuki Coupling: Reaction with boronic acids or esters introduces aryl or heteroaryl groups.

Sonogashira Coupling: Reaction with terminal alkynes introduces alkynyl moieties, which can serve as handles for further "click" chemistry or as components in conjugated materials. researchgate.net

Buchwald-Hartwig Amination: Reaction with amines introduces substituted amino groups.

Heck Coupling: Reaction with alkenes introduces vinyl groups.

The ethyl ester side chain provides another point for modification. It can be:

Hydrolyzed to the corresponding carboxylic acid, which can then form salts or be coupled with amines to generate a diverse set of amides.

Reduced to the primary alcohol, which can be further functionalized.

Reacted with nucleophiles in transesterification or amidation reactions.

This dual functionalization capacity allows for the creation of derivatives with precisely controlled electronic, steric, and physicochemical properties for various applications. beilstein-journals.orgresearchgate.net

Applications in Combinatorial Chemistry and the Generation of Chemical Libraries

Combinatorial chemistry is a powerful strategy for rapidly synthesizing large numbers of diverse compounds (libraries) for high-throughput screening in drug discovery and materials science. nih.govmdpi.com this compound is an excellent scaffold for combinatorial library generation due to its two distinct and orthogonally reactive functional groups.

A typical solid-phase synthesis strategy could involve immobilizing the molecule on a resin via its carboxylic acid group (after hydrolysis of the ester). From this resin-bound intermediate, the bromine atom is available for a first diversification step, such as a Suzuki or Sonogashira coupling with a set of building blocks. Following this, the ester linkage (re-formed or as the original acid) can be cleaved from the resin or used as an attachment point for a second diversification step, such as amide bond formation with a library of amines. nih.gov

This approach allows for the exponential generation of a large library of compounds from a relatively small number of starting materials, as depicted in the table below.

| Library Generation Step | Reaction Type | Number of Building Blocks (Example) | Resulting Compounds |

| Step 1: R1 Diversification | Suzuki Coupling (at C5-Br) | 50 different boronic acids | 50 unique resin-bound intermediates |

| Step 2: R2 Diversification | Amide Coupling (at side chain) | 100 different amines | 5,000 unique final compounds |

This strategy enables the systematic exploration of the chemical space around the 5-bromopyridin-2-yloxy acetate (B1210297) scaffold to identify molecules with desired biological activities or material properties. griffith.edu.au

Design Element in Privileged Structures for Medicinal Chemistry and Materials Science (emphasizing the chemical motif)

The term "privileged structure" refers to a molecular scaffold that is capable of binding to multiple biological targets, making it a valuable starting point for drug design. nih.govcambridgemedchemconsulting.comresearchgate.net Pyridine and its fused derivatives, such as imidazo[1,2-a]pyridine, are widely recognized as privileged scaffolds in medicinal chemistry. rsc.orgnih.govnih.gov The 2-((5-bromopyridin-2-yl)oxy)acetate motif incorporates several key features that make it a desirable design element:

Pyridine Core: The nitrogen atom can act as a hydrogen bond acceptor, a key interaction in many protein-ligand binding events. The aromatic ring can participate in π-stacking interactions. nih.gov

Ether Linkage: The ether oxygen provides flexibility and can also act as a hydrogen bond acceptor, influencing the conformation and binding pose of the molecule.

Halogen Atom (Bromine): The bromine can form halogen bonds, a specific type of non-covalent interaction that is increasingly recognized for its importance in molecular recognition and protein binding. It also serves as a synthetic handle.

Acetate Side Chain: This group can be modified to interact with specific pockets in a target protein, for example, by forming hydrogen bonds or ionic interactions after hydrolysis to the acid.

In materials science, the pyridine motif is utilized for its electronic properties and its ability to coordinate with metals. mdpi.com The planar structure and electron-withdrawing nature of the pyridine ring can be incorporated into organic light-emitting devices (OLEDs) and other electronic materials. rsc.org The ability to functionalize the scaffold at the bromine and ester positions allows for the fine-tuning of properties such as luminescence, charge transport, and thermal stability.

Comparative Studies with Related Halogenated Pyridine and Pyrimidine (B1678525) Scaffolds

In drug design and synthesis, the choice between a pyridine and a pyrimidine core can have significant consequences for a molecule's biological activity, selectivity, and physicochemical properties. Both are six-membered aromatic heterocycles containing nitrogen, but the presence of a second nitrogen atom in the pyrimidine ring alters its characteristics.

Comparative studies have revealed key differences:

| Feature | Halogenated Pyridine Scaffolds | Halogenated Pyrimidine Scaffolds |

| Electronic Properties | The single nitrogen atom makes the ring electron-deficient compared to benzene, influencing reactivity. | Two nitrogen atoms significantly increase the electron-deficient character, affecting aromaticity and reactivity. |

| Reactivity | Generally susceptible to nucleophilic substitution, especially with activating groups. The C-Br bond is a key site for cross-coupling. nih.gov | More activated towards nucleophilic substitution. Reactivity can be higher, but regioselectivity can be a challenge. |

| Biological Activity | Pyridine derivatives often exhibit a broad range of activities. In some studies, they show higher potency on certain enzymes compared to pyrimidine analogs. nih.gov | Pyrimidine-based compounds are also highly bioactive and are key components of nucleobases. They may show different target selectivity or toxicity profiles. researchgate.net |

| Physicochemical Properties | The dipole moment and hydrogen bonding capacity are governed by one nitrogen atom. | The presence of two nitrogen atoms generally increases polarity and potential for hydrogen bonding, which can affect solubility and cell permeability. |

| Metabolic Stability | The metabolic fate is often oxidation of the pyridine ring or its substituents. | The pyrimidine ring can also be a site of metabolism, and the pathways may differ from those of pyridines. |

A study comparing pyridine and pyrimidine derivatives as anti-inflammatory agents found that while both scaffolds produced active compounds, the pyridine analogues were more effective in certain assays. nih.gov The choice between a brominated pyridine scaffold, like that in this compound, and a corresponding pyrimidine analog is therefore a critical strategic decision in a research program, driven by the specific requirements of the target and desired properties of the final compound.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Catalytic Systems for Derivatization

The derivatization of Ethyl 2-((5-bromopyridin-2-yl)oxy)acetate is crucial for expanding its utility in medicinal chemistry and materials science. Future research will likely focus on the development of novel and sustainable catalytic systems to effect these transformations with higher efficiency, selectivity, and environmental compatibility.

Key areas of development include:

Advanced Cross-Coupling Reactions: While traditional palladium-catalyzed cross-coupling reactions are effective, future efforts will likely target the use of more sustainable and earth-abundant metal catalysts, such as iron, copper, and nickel. These catalysts offer the potential for lower cost and reduced environmental impact. Research will also focus on developing ligands that enable these catalysts to be effective at lower loadings and under milder reaction conditions.

C-H Activation/Functionalization: A significant area of growth is the direct functionalization of C-H bonds. For this compound, this could enable the introduction of new functional groups onto the pyridine (B92270) ring without the need for pre-functionalization, thus shortening synthetic sequences and reducing waste.

Photoredox and Electrocatalysis: These emerging fields offer green alternatives to traditional synthetic methods. Photoredox catalysis, using light to drive chemical reactions, and electrocatalysis, using electricity, can often proceed under mild conditions and open up new reaction pathways for the derivatization of the pyridine core.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing area. Engineered enzymes could offer unparalleled selectivity for the derivatization of this compound, for instance, in the selective hydrolysis of the ester or in regioselective functionalization of the aromatic ring.

A comparative look at potential catalytic systems is presented in the table below:

| Catalytic System | Potential Advantages for Derivatization | Research Focus |

| Earth-Abundant Metal Catalysis (Fe, Cu, Ni) | Lower cost, reduced toxicity, and environmental impact. | Development of robust ligands and reaction protocols. |

| C-H Activation Catalysis | Increased atom economy, shorter synthetic routes. | Catalyst design for high regioselectivity. |

| Photoredox and Electrocatalysis | Mild reaction conditions, novel reactivity, use of sustainable energy sources. | Discovery of new photocatalysts and electrochemical setups. |

| Biocatalysis | High selectivity (chemo-, regio-, enantio-), environmentally benign. | Enzyme engineering and screening for desired transformations. |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow and automated platforms offers numerous advantages, including improved safety, consistency, and scalability. nih.gov Integrating the synthesis and derivatization of this compound into these platforms is a key future direction.

Continuous Flow Synthesis: The synthesis of this compound and its subsequent modifications can be adapted to flow reactors. rsc.org This allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. mit.edu Flow chemistry also enables the safe handling of hazardous reagents and intermediates by minimizing their accumulation. nih.gov

Automated Synthesis Platforms: Automated platforms, which combine robotics with reaction optimization algorithms, can accelerate the discovery of new derivatives. dntb.gov.ua By systematically varying reactants, catalysts, and conditions, these platforms can rapidly explore the chemical space around the this compound core, leading to the efficient identification of molecules with desired properties. This approach is particularly valuable in early-stage drug discovery. dntb.gov.ua

The potential benefits of integrating the synthesis of this compound into modern platforms are summarized below:

| Platform | Key Advantages | Impact on Research and Development |

| Flow Chemistry | Enhanced safety, improved reproducibility, easier scalability, precise process control. | Enables the on-demand synthesis of the compound and its derivatives with high purity. |

| Automated Synthesis | High-throughput screening of reaction conditions, rapid library generation. | Accelerates the discovery of new bioactive molecules based on the core structure. |

Exploration of Bio-orthogonal and Click Chemistry Applications

Bio-orthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. ucsd.edu Click chemistry, a subset of these reactions, is characterized by high yields, stereospecificity, and simple reaction conditions. nih.gov The structure of this compound, with its reactive bromine atom, presents opportunities for its use in these fields.

To be utilized in bio-orthogonal chemistry, the core structure would need to be modified to include a bio-orthogonal handle, such as an azide (B81097) or a strained alkyne. The bromine atom on the pyridine ring could serve as a synthetic handle to introduce these functionalities. Once functionalized, these derivatives could be used in a variety of applications:

Chemical Probes: As part of a larger molecule, the pyridyl ether moiety could be used to probe biological systems. For example, a derivative could be designed to bind to a specific protein, and the bio-orthogonal handle would allow for the attachment of a fluorescent tag for imaging or an affinity tag for pull-down experiments. researchgate.net

Drug Delivery: Click chemistry can be used to attach the core molecule to a drug delivery vehicle, such as a nanoparticle or a polymer, to improve its pharmacokinetic properties. jocpr.com It can also be used in "click-to-release" systems where the active drug is released at a specific site in the body. jocpr.com

The table below outlines potential bio-orthogonal modifications and their applications:

| Bio-orthogonal Handle | Potential Synthetic Route from this compound | Example Application |

| Azide | Suzuki or Stille coupling with an azide-containing boronic ester or stannane. | Labeling of biomolecules for in-vivo imaging. researchgate.net |

| Alkyne (terminal or strained) | Sonogashira coupling with a protected alkyne. | Conjugation to polymers for targeted drug delivery. |

| Tetrazine | Palladium-catalyzed cross-coupling with a tetrazine-containing nucleophile. | Pre-targeted imaging and therapy. |

Advanced Spectroscopic and Imaging Techniques for In-Situ Reaction Monitoring

Understanding and optimizing chemical reactions requires detailed knowledge of reaction kinetics, intermediates, and byproducts. Advanced spectroscopic and imaging techniques that allow for in-situ monitoring are invaluable tools for this purpose. spectroscopyonline.com

For the synthesis and derivatization of this compound, several techniques could be employed:

In-Situ Spectroscopy: Techniques such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the progress of a reaction in real-time. mdpi.com This provides valuable data for reaction optimization, leading to improved yields and reduced reaction times. For example, the disappearance of a starting material's characteristic vibrational band or the appearance of a product's peak can be tracked. spectroscopyonline.com

Hyphenated Techniques: The combination of separation techniques with spectroscopy, such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), is powerful for identifying and quantifying all components of a reaction mixture.

Process Analytical Technology (PAT): In an industrial setting, the integration of these in-situ monitoring tools into the manufacturing process is a key aspect of PAT. mdpi.com This allows for real-time quality control and a deeper understanding of the manufacturing process, leading to more robust and reliable production. mdpi.com

A summary of relevant spectroscopic techniques is provided below:

| Technique | Information Provided | Application in Synthesis |

| ATR-FTIR Spectroscopy | Changes in functional groups. | Real-time monitoring of reaction progress. |

| Raman Spectroscopy | Molecular vibrations, complementary to IR. | In-situ analysis of crystalline forms and reaction kinetics. |

| NMR Spectroscopy | Detailed structural information. | Mechanistic studies and identification of intermediates. |

| Mass Spectrometry | Molecular weight and fragmentation patterns. | Identification of products and byproducts. |

Machine Learning and Artificial Intelligence-Driven Approaches for Synthesis Design and Optimization

For this compound, AI and ML can be applied in several ways:

Retrosynthetic Analysis: AI-powered tools can propose novel and efficient synthetic routes to the target molecule and its derivatives. nih.gov These tools are trained on vast databases of chemical reactions and can often identify non-intuitive pathways that may be more efficient or sustainable than traditional routes. digitellinc.com

Reaction Optimization: ML algorithms can be used to build predictive models that correlate reaction parameters (e.g., temperature, catalyst loading, solvent) with outcomes (e.g., yield, purity). These models can then be used to identify the optimal conditions for a given reaction with a minimal number of experiments, saving time and resources. nih.gov

De Novo Design: Generative AI models can design novel molecules with desired properties from scratch. nih.gov By defining a set of desired attributes (e.g., binding affinity to a particular protein, specific physicochemical properties), these models can generate new molecular structures based on the this compound scaffold that are predicted to be active. nih.gov

The potential contributions of AI and ML to the study of this compound are highlighted below:

| AI/ML Application | Description | Potential Impact |

| Computer-Aided Synthesis Planning | Algorithms suggest synthetic pathways based on known chemical reactions. mit.edu | Discovery of more efficient and novel routes to derivatives. |

| Predictive Modeling for Reaction Outcomes | Machine learning models predict the success and yield of reactions. | Accelerated optimization of synthetic procedures. |

| Generative Models for Molecular Design | AI designs new molecules with optimized properties based on a core scaffold. | Faster identification of lead compounds in drug discovery. |

Conclusion

Summary of Key Academic Contributions and Research Insights